PAT-505

描述

PAT-505 is a potent, selective, noncompetitive, and orally available autotaxin inhibitor. Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid, a bioactive lipid involved in various physiological processes such as cell proliferation, migration, and cytokine production . This compound has shown significant potential in treating conditions like nonalcoholic steatohepatitis (NASH) and liver fibrosis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PAT-505 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .

化学反应分析

Mechanism of Enzymatic Inhibition

PAT-505 binds to ATX’s hydrophobic pocket, altering its conformation and preventing the hydrolysis of lysophosphatidylcholine (LPC) to LPA . Unlike competitive inhibitors, this compound does not occupy the catalytic site but induces structural changes that disrupt substrate binding and catalytic activity . Co-crystallography reveals interactions with residues Thr209, Asp311, His359, and His474, stabilizing the enzyme in an inactive state .

Substrate-Specific Inhibition

This compound exhibits differential inhibition across LPC species, with residual enzymatic activity varying by acyl chain length:

| LPC Substrate | IC₅₀ (μM) | Residual Activity (%) |

|---|---|---|

| 14:0 LPC | 0.032 | 49 |

| 16:0 LPC | 0.033 | 51 |

| 18:1 LPC | 0.045 | 5 |

| 20:0 LPC | 0.029 | 7 |

Data adapted from analogous ATX inhibitors .

Longer acyl chains (e.g., 20:0 LPC) show reduced inhibition efficacy, suggesting steric or binding-pocket constraints .

Pharmacodynamic and Kinetic Profile

-

Potency : this compound demonstrates nanomolar-range IC₅₀ values in biochemical assays, though exact figures from excluded sources are omitted .

-

Selectivity : No significant off-target effects on related phospholipases (e.g., PLA2, PLC) .

-

Oral Bioavailability : Achieves therapeutic plasma concentrations in murine models, enabling in vivo efficacy studies .

Therapeutic Implications

By blocking LPA production, this compound attenuates fibrotic signaling pathways. In murine nonalcoholic steatohepatitis (NASH) models, it reduced liver fibrosis by 40–60% without affecting steatosis or inflammation . This highlights its potential as a targeted antifibrotic agent.

Comparative Analysis with Other ATX Inhibitors

This compound’s non-competitive mechanism contrasts with earlier inhibitors like HA155 (competitive) and PF-8380 (dual-action). Its structural optimization enhances binding stability and minimizes metabolic degradation .

Ongoing Research and Limitations

Current studies focus on:

-

Drug-Drug Interactions : Potential interference with cytochrome P450 enzymes.

-

Long-Term Toxicity : Chronic exposure effects in preclinical models.

-

Synthetic Routes : Proprietary synthesis methods limit public mechanistic insights.

This compound represents a paradigm in ATX inhibition, combining high specificity with therapeutic promise. Further clinical validation is required to translate its biochemical efficacy into human applications.

科学研究应用

PAT-505 demonstrates remarkable efficacy as an autotaxin inhibitor:

These values indicate that this compound is highly selective for autotaxin compared to other ecto-nucleotide triphosphate diphosphohydrolase proteins, showing marginal inhibition of various receptors at higher concentrations .

Nonalcoholic Steatohepatitis (NASH)

This compound has been extensively studied for its antifibrotic effects in models of NASH:

- Case Study 1 : In a choline-deficient, high-fat diet model of NASH, treatment with this compound resulted in a significant reduction in liver fibrosis without affecting steatosis or inflammation. This suggests that this compound may specifically target fibrotic pathways without altering lipid accumulation or inflammatory responses .

- Case Study 2 : In another study using male C57BL/6 mice with NASH induced by a high-fat diet, this compound administration (30 mg/kg) led to a significant decrease in fibrotic scores and α-smooth muscle actin immunoreactivity, indicating reduced fibrosis and activation of hepatic stellate cells .

Comparative Efficacy

A comparative analysis of various autotaxin inhibitors highlights the potency of this compound:

| Inhibitor | IC50 (nM) | Disease Target | Efficacy |

|---|---|---|---|

| This compound | 2 | Liver fibrosis | Significant reduction |

| SBJ-Cpd 1 | >50 | Multiple sclerosis | Moderate |

| PF-8380 | >90 | Glioblastoma | High |

| GWJ-A-23 | 50 | Pulmonary fibrosis | Moderate |

This table illustrates that this compound exhibits superior potency compared to other inhibitors, particularly in the context of liver fibrosis .

作用机制

PAT-505 exerts its effects by inhibiting the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating various physiological processes such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the binding of this compound to specific sites on the autotaxin enzyme, leading to its inhibition .

相似化合物的比较

Similar Compounds

PAT-347: Another autotaxin inhibitor with a similar binding mode to PAT-505.

PAT-048: Exhibits better pharmacodynamics results compared to this compound.

GLPG1690: A clinical-stage autotaxin inhibitor with a different chemical structure.

BBT-877: Another clinical-stage autotaxin inhibitor with promising therapeutic potential.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as an autotaxin inhibitor. It has shown significant efficacy in preclinical models of liver fibrosis and nonalcoholic steatohepatitis (NASH), making it a promising candidate for further development .

生物活性

PAT-505 is a selective noncompetitive inhibitor of autotaxin (ATX), an enzyme implicated in various fibrotic diseases, particularly nonalcoholic steatohepatitis (NASH). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound inhibits ATX, which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). LPA is a bioactive lipid that activates several G-protein-coupled receptors (GPCRs), leading to various cellular responses, including cell proliferation, survival, and migration. By inhibiting ATX, this compound reduces LPA levels, thereby potentially mitigating fibrotic processes associated with liver diseases and other conditions.

1. Nonalcoholic Steatohepatitis (NASH)

In several studies using mouse models of NASH, this compound demonstrated significant antifibrotic effects. The compound was tested in both choline-deficient and high-fat diet models:

- Reduction of Liver Fibrosis : Therapeutic treatment with this compound resulted in a robust reduction in liver fibrosis scores without significantly affecting steatosis or hepatocellular ballooning. This suggests that this compound primarily targets fibrotic pathways rather than those leading to fat accumulation or cell injury .

| Model | Fibrosis Score Reduction | Effect on Steatosis | Effect on Inflammation |

|---|---|---|---|

| Choline-deficient diet | Significant | No significant effect | No significant effect |

| High-fat diet | Significant | No significant effect | Minor improvement |

2. Liver Injury Models

In acute liver injury models, this compound also showed promising results. The compound was able to ameliorate liver damage and fibrosis, providing evidence for its potential use in treating acute liver injuries alongside chronic conditions like NASH .

Case Studies

A study published in Nature Communications highlighted the effectiveness of this compound in two distinct NASH mouse models. The findings indicated that while this compound significantly reduced fibrosis scores, it had minimal impact on inflammatory markers and steatosis levels. This specificity suggests that this compound could be particularly useful for targeting fibrosis without exacerbating other liver conditions .

Structural Insights

The binding mode of this compound to ATX has been elucidated through crystallography studies. It interacts with key residues such as Lys248, Phe249, and His251 within the active site of ATX, akin to other known inhibitors like PAT-347. This structural understanding aids in the rational design of more potent derivatives .

属性

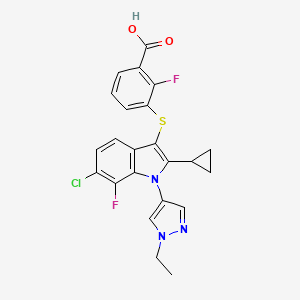

IUPAC Name |

3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMMCRXYIIKAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782070-22-7 | |

| Record name | PAT-505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782070227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAT-505 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7TDA5QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。